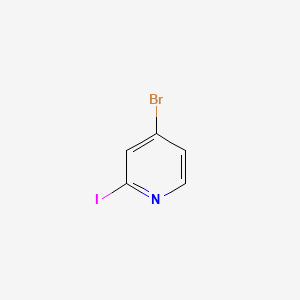

4-Bromo-2-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

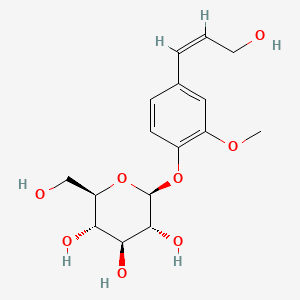

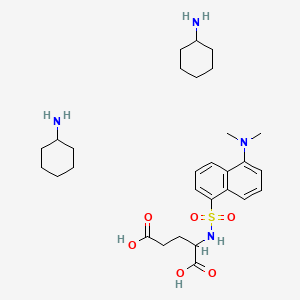

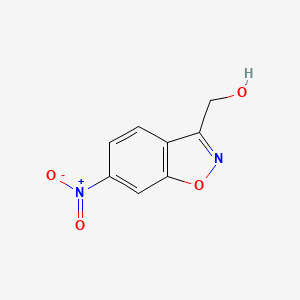

4-Bromo-2-iodopyridine is an organic compound with the molecular formula C5H3BrIN It is a halogenated pyridine derivative, characterized by the presence of both bromine and iodine atoms attached to the pyridine ring

Wirkmechanismus

Target of Action

4-Bromo-2-iodopyridine is a halogenated pyridine derivative Halogenated pyridines are generally used as building blocks in the synthesis of various complex organic molecules, including pharmaceuticals .

Mode of Action

The mode of action of this compound primarily involves its role as a reactant in various chemical reactions. The bromine and iodine substituents on the pyridine ring make it highly reactive, allowing it to participate in various types of organic reactions, such as cross-coupling reactions .

Biochemical Pathways

This compound is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The exact biochemical pathways affected by this compound would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactants, the pH, temperature, and solvent can all affect the reactivity of this compound. Furthermore, light and heat can potentially lead to the degradation of this compound, reducing its efficacy .

Biochemische Analyse

Biochemical Properties

It is known that halogenated pyridines, such as 4-Bromo-2-iodopyridine, can participate in various types of reactions, including cross-coupling reactions

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that halogenated pyridines can influence cell function by interacting with various cellular processes. For example, they may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C

Dosage Effects in Animal Models

It is known that halogenated pyridines can have various effects in animal models, depending on the dosage These effects could include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that halogenated pyridines can interact with various enzymes and cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that halogenated pyridines can interact with various transporters or binding proteins These interactions could potentially affect the localization or accumulation of this compound within cells and tissues

Subcellular Localization

It is known that halogenated pyridines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-iodopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process requires precise control of reaction parameters such as temperature, solvent, and the concentration of halogenating agents to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, where it acts as a halide source.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of ligands and bases to facilitate the coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as azido-pyridines or thiopyridines can be formed.

Coupling Products: Bipyridines or other complex organic molecules are typically obtained from coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-iodopyridine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-iodopyridine

- 4-Chloro-2-iodopyridine

- 4-Fluoro-2-iodopyridine

Comparison: 4-Bromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to other halogenated pyridines. For instance, the combination of bromine and iodine allows for selective reactions that might not be possible with compounds containing only one type of halogen .

Eigenschaften

IUPAC Name |

4-bromo-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFYABOEZMENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652165 |

Source

|

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-83-9 |

Source

|

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(2,3-diazabicyclo[2.2.2]oct-2-en-1-yl)- (9CI)](/img/new.no-structure.jpg)

![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)